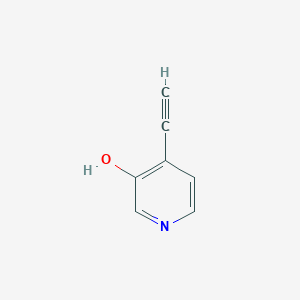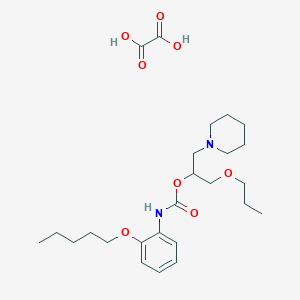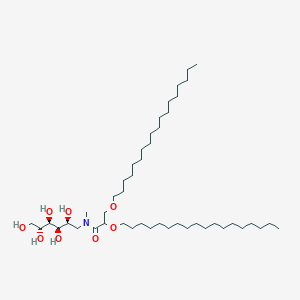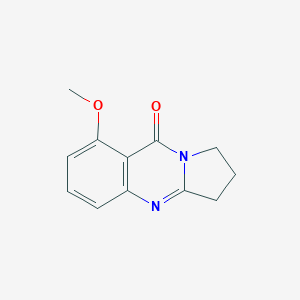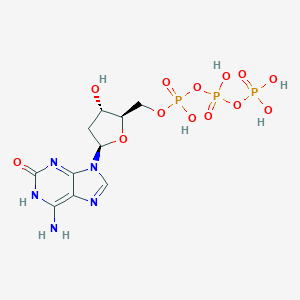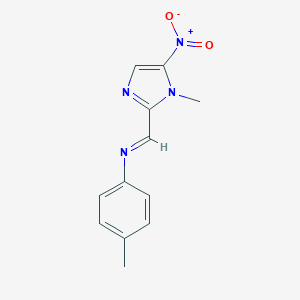
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, also known as MNIMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIMBA is a nitroimidazole derivative that has been synthesized through various methods, and it has been found to possess unique biochemical and physiological effects that make it a promising candidate for further investigation. In We will also discuss several future directions for research on MNIMBA.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to selectively target cancer cells, which may be due to differences in ROS levels between cancer cells and normal cells. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to induce DNA damage in cancer cells, leading to apoptosis.
Biochemische Und Physiologische Effekte
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can induce the expression of genes involved in apoptosis and DNA damage response, as well as modulate the activity of various enzymes involved in cellular metabolism. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess anti-inflammatory effects, which may be due to its ability to modulate the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has several advantages for laboratory experiments, including its relative ease of synthesis and its selective targeting of cancer cells. However, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, including the development of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine-based cancer therapies, the investigation of its antimicrobial activity against drug-resistant strains, and the exploration of its radioprotective effects. Additionally, further investigation into the mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is needed to fully understand its potential applications in scientific research.
Synthesemethoden
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can be synthesized through various methods, including condensation reactions between 4-methylbenzenamine and 1-methyl-5-nitroimidazole-2-carboxaldehyde, or through the reduction of 4-methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)imino)methyl)benzenamine using sodium dithionite. The synthesis of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been reported in several studies, and the purity and yield of the compound can be optimized through careful selection of reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been studied for its potential applications in a variety of scientific research fields, including cancer therapy, antimicrobial activity, and as a radioprotective agent. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess antimicrobial activity against a variety of bacterial strains, including drug-resistant strains such as MRSA. Additionally, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have radioprotective effects, protecting cells from radiation-induced damage.
Eigenschaften
CAS-Nummer |
129661-57-0 |
|---|---|
Produktname |
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine |
Molekularformel |
C12H12N4O2 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-(1-methyl-5-nitroimidazol-2-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H12N4O2/c1-9-3-5-10(6-4-9)13-7-11-14-8-12(15(11)2)16(17)18/h3-8H,1-2H3 |
InChI-Schlüssel |
GFZGRQLCVBRLTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-] |
Synonyme |
1-(1-methyl-5-nitro-imidazol-2-yl)-N-(4-methylphenyl)methanimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





